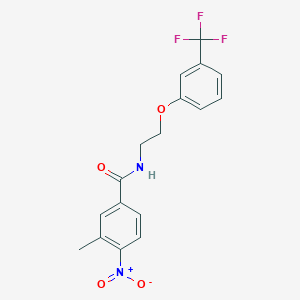

3-methyl-4-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide

Description

Properties

IUPAC Name |

3-methyl-4-nitro-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3N2O4/c1-11-9-12(5-6-15(11)22(24)25)16(23)21-7-8-26-14-4-2-3-13(10-14)17(18,19)20/h2-6,9-10H,7-8H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVOKLCCDVIWVIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NCCOC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide typically involves multi-step organic synthesis techniques:

Step 1: : Nitration of 3-methylbenzene to introduce a nitro group at the 4-position, using reagents such as concentrated nitric acid and sulfuric acid.

Step 2: : Formation of the phenoxyethylamine intermediate through the etherification of 3-(trifluoromethyl)phenol with 2-chloroethylamine under basic conditions.

Step 3: : Amidation reaction between the intermediate and the nitro compound, typically using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in a solvent such as dichloromethane.

Industrial Production Methods

Industrial-scale production would likely utilize automated processes to control temperature, pressure, and reagent concentrations, ensuring high yield and purity. Continuous flow reactors could be employed to streamline the synthesis, minimizing waste and improving safety.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidative transformations, especially at the methyl group, potentially yielding carboxylic acids.

Reduction: : The nitro group can be reduced to an amine using hydrogenation or chemical reducing agents like tin(II) chloride and hydrochloric acid.

Substitution: : Various nucleophiles can attack the benzamide carbonyl carbon, leading to substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, chromium trioxide.

Reducing Agents: : Hydrogen gas with a palladium catalyst, tin(II) chloride.

Nucleophiles: : Ammonia, amines, hydrazines.

Major Products

Oxidation: : Formation of carboxylic acids.

Reduction: : Formation of amines.

Substitution: : Various substituted amides and esters.

Scientific Research Applications

3-methyl-4-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide has diverse applications across multiple fields:

Chemistry: : Used as a reagent or intermediate in organic synthesis, facilitating the development of more complex molecules.

Biology: : Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: : Explored for drug development, particularly due to its potential therapeutic effects.

Industry: : Employed in the manufacture of specialty chemicals and materials, benefiting from its unique functional groups.

Mechanism of Action

The mechanism of action of 3-methyl-4-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide can vary depending on its application:

Biological Targets: : In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity.

Pathways Involved: : Could involve pathways related to oxidative stress, cell signaling, or gene expression modulation.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s activity and applications can be contextualized by comparing it to structurally related benzamides (Table 1):

Table 1: Key Structural and Functional Comparisons

Key Observations:

This is supported by sigma receptor ligands in , where nitro/trifluoromethyl benzamides showed nanomolar binding (e.g., Kd = 5.80 nM for ³H-pentazocine).

Phenoxyethyl vs. Direct Phenyl Linkage: The ethoxyethyl spacer in the target compound may increase solubility or reduce steric hindrance compared to direct phenyl-linked analogs like 4-Nitro-N-(3-(trifluoromethyl)phenyl)benzamide .

Agrochemical vs. Pharmaceutical Applications : Flutolanil demonstrates that trifluoromethyl benzamides with alkoxy substituents are effective pesticides, whereas the target compound’s nitro group aligns more with therapeutic candidates (e.g., sigma receptor ligands ).

Pharmacological and Industrial Relevance

- Pesticidal Activity: Flutolanil highlights the importance of trifluoromethyl and alkoxy groups in fungicides. The target compound’s phenoxyethyl chain may enhance soil mobility compared to simpler analogs.

Biological Activity

3-Methyl-4-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the context of antitubercular and anticancer properties. This article synthesizes available research findings, including synthesis methods, biological evaluations, structure-activity relationships (SAR), and case studies.

Synthesis and Structural Characteristics

The compound can be synthesized through various chemical pathways involving the introduction of trifluoromethyl and nitro groups onto a benzamide scaffold. The presence of the trifluoromethyl group is known to enhance biological activity by increasing lipophilicity and modulating electronic properties.

Chemical Structure

- IUPAC Name: this compound

- Molecular Formula: C16H16F3N2O3

- CAS Number: Not specified in the search results.

Antitubercular Activity

Recent studies have highlighted the antitubercular potential of related compounds featuring similar structural motifs. For instance, derivatives of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide were evaluated against Mycobacterium tuberculosis strains, demonstrating minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL. Notably, one derivative showed an MIC of 4 μg/mL against both wild-type and rifampin-resistant strains .

Anticancer Activity

The compound's structural analogues have been assessed for anticancer properties, particularly their inhibitory effects on various cancer cell lines. Compounds with similar trifluoromethyl and nitro substitutions exhibited significant inhibition of epidermal growth factor receptor (EGFR) signaling pathways, which are crucial in cancer proliferation .

Case Studies

- Case Study on Antitubercular Efficacy:

-

Case Study on Cancer Cell Lines:

- Another investigation focused on the cytotoxic effects of related compounds on multiple tumor cell lines.

- Results demonstrated that certain derivatives significantly inhibited cell proliferation, particularly those targeting EGFR and VEGFR pathways, with inhibition rates reaching up to 92% at nanomolar concentrations .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the positioning of functional groups such as trifluoromethyl and nitro significantly influences biological activity. Compounds with strong electron-withdrawing groups tend to exhibit higher potency against target enzymes involved in cancer progression and bacterial resistance mechanisms .

Summary Table of Biological Activities

| Compound | Biological Activity | MIC (μg/mL) | Target |

|---|---|---|---|

| This compound | Antitubercular | TBD | M. tuberculosis |

| Trifluoromethyl Derivative | Anticancer (EGFR Inhibition) | 10 nM | Cancer Cell Lines |

| Nitro Derivative | Antitubercular | 4 | Rifampin-resistant M. tuberculosis |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-methyl-4-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide?

- Methodology : The compound can be synthesized via a two-step approach:

Amide Coupling : React 3-methyl-4-nitrobenzoic acid with a coupling agent (e.g., thionyl chloride) to generate the corresponding acyl chloride.

Nucleophilic Substitution : Treat the acyl chloride with 2-(3-(trifluoromethyl)phenoxy)ethylamine under basic conditions (e.g., NaHCO₃) in anhydrous dichloromethane .

- Key Considerations : Ensure inert atmosphere (N₂/Ar) to prevent hydrolysis of the acyl chloride. Monitor reaction progress via TLC (silica gel, hexane/EtOAc 7:3).

Q. Which spectroscopic techniques are optimal for structural characterization of this compound?

- Methods :

- ¹H/¹³C NMR : Confirm regiochemistry of the nitro and trifluoromethyl groups. The nitro group deshields adjacent protons (δ ~8.2 ppm for aromatic protons) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peak ([M+H]⁺) with <2 ppm error .

- IR Spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and nitro group (~1520 cm⁻¹) .

Q. What are the hypothesized biochemical targets for this compound?

- Proposed Targets : Similar trifluoromethyl-containing benzamides inhibit bacterial phosphopantetheinyl transferases (PPTases), which are essential for fatty acid biosynthesis .

- Validation : Use bacterial growth inhibition assays (MIC determination) and enzyme activity assays with purified PPTases .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mutagenicity data for benzamide derivatives?

- Approach :

- Ames Testing : Compare results under standardized conditions (e.g., S9 metabolic activation). For example, some benzamides show mutagenicity comparable to benzyl chloride (TD₅₀ > 100 µg/plate) .

- Structure-Activity Relationship (SAR) : Modify the nitro or trifluoromethyl groups to assess their role in mutagenicity .

- Mitigation : Use closed-system handling and PPE (nitrile gloves, fume hoods) for high-risk derivatives .

Q. What strategies optimize coupling reactions involving electron-withdrawing groups (e.g., nitro)?

- Optimization :

- Catalysis : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency in the presence of electron-withdrawing substituents .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of nitro-substituted intermediates .

- Temperature Control : Maintain 0–5°C during acyl chloride formation to minimize side reactions .

Q. How can experimental designs elucidate the compound’s mode of action against bacterial targets?

- Experimental Workflow :

Target Identification : Perform thermal proteome profiling (TPP) to identify proteins with shifted melting temperatures upon compound binding .

Pathway Analysis : Use RNA-seq to track downregulation of fatty acid biosynthesis genes (e.g., fabH, fabD) .

Crystallography : Co-crystallize the compound with PPTase enzymes to map binding interactions (e.g., hydrophobic pockets accommodating trifluoromethyl groups) .

Data Contradiction Analysis

Q. How should researchers address variability in reported yields for nitrobenzamide syntheses?

- Root Causes :

- Impurities in Amine Precursors : Use HPLC-grade 2-(3-(trifluoromethyl)phenoxy)ethylamine (>98% purity) to avoid side reactions .

- Moisture Sensitivity : Acyl chloride intermediates hydrolyze rapidly; use molecular sieves and anhydrous solvents .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

- Hazard Mitigation :

- Mutagenicity : Classify as Category 2 (suspected human carcinogen) based on Ames II testing. Use glove boxes for prolonged exposure .

- Decomposition : DSC data indicate thermal decomposition >150°C; avoid heating beyond reflux conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.